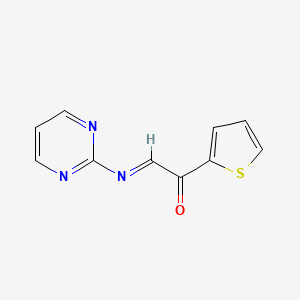
2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone is a heterocyclic compound that features both pyrimidine and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone typically involves the condensation of pyrimidine-2-carbaldehyde with thiophene-2-ylamine under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzymes or receptors, inhibiting their activity and thereby exerting its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-ylimino)-1-(thiophen-2-YL)ethanone
- 2-(Pyrimidin-2-ylimino)-1-(furan-2-YL)ethanone
- 2-(Pyrimidin-2-ylimino)-1-(benzothiophen-2-YL)ethanone
Uniqueness
2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone is unique due to the combination of pyrimidine and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents.
Biological Activity
2-(Pyrimidin-2-ylimino)-1-(thiophen-2-YL)ethanone is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of pyrimidine derivatives with thiophenes. The general synthetic route may include:
- Reagents : Pyrimidine-2-carbaldehyde and thiophen-2-ylamine.
- Conditions : The reaction is usually conducted in an organic solvent such as ethanol or DMF, often with a catalyst like piperidine.
- Yield : The product can be purified through crystallization techniques.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens, including bacteria and fungi. A study demonstrated that compounds similar to this structure showed varying degrees of antibacterial activity, with minimum inhibitory concentrations (MIC) ranging from 50 to 200 µg/mL against Gram-positive and Gram-negative bacteria .
Antitumor Activity
In vitro studies have shown that this compound possesses cytotoxic effects on cancer cell lines. For instance, it has been reported to inhibit the proliferation of human breast cancer cells (MCF-7), with IC50 values indicating effective dose-response relationships .
The proposed mechanism for the biological activity of this compound includes:
- Inhibition of DNA synthesis : Similar compounds have been shown to interfere with nucleic acid synthesis in microbial cells.
- Induction of apoptosis : Evidence suggests that this compound may trigger apoptotic pathways in cancer cells, leading to programmed cell death.
Case Studies
Several studies have evaluated the biological activity of related compounds, providing insights into the efficacy and potential applications of this compound:
- Study on Antifungal Activity : A series of pyrimidine derivatives were tested for antifungal properties, revealing that modifications at the thiophene position significantly enhanced activity against Candida species .
- Antibacterial Evaluation : In a comparative study, various pyrimidine-thiophene hybrids were synthesized and tested, showing that substitutions on the pyrimidine ring could improve antibacterial potency against resistant strains .
Data Table: Biological Activity Overview
Properties
Molecular Formula |
C10H7N3OS |
|---|---|
Molecular Weight |
217.25 g/mol |
IUPAC Name |
(2E)-2-pyrimidin-2-ylimino-1-thiophen-2-ylethanone |
InChI |
InChI=1S/C10H7N3OS/c14-8(9-3-1-6-15-9)7-13-10-11-4-2-5-12-10/h1-7H/b13-7+ |
InChI Key |
ULTBZMCRLJJJJL-NTUHNPAUSA-N |
Isomeric SMILES |
C1=CN=C(N=C1)/N=C/C(=O)C2=CC=CS2 |
Canonical SMILES |
C1=CN=C(N=C1)N=CC(=O)C2=CC=CS2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















